molecular formula C7H15NO2 B1448429 1-(Morpholin-3-yl)propan-2-ol CAS No. 1564490-34-1

1-(Morpholin-3-yl)propan-2-ol

Cat. No.: B1448429
CAS No.: 1564490-34-1
M. Wt: 145.2 g/mol
InChI Key: BPHMQGAVIVAZMP-UHFFFAOYSA-N
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Description

“1-(Morpholin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C7H15NO2 . It is also known as 3-Morpholineethanol, α-methyl . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a propan-2-ol group . The molecular weight of this compound is 145.2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Gene Function Inhibition in Embryos Morpholine derivatives, such as morpholino oligomers, have been pivotal in gene function inhibition across various organisms. Studies have demonstrated their utility in disabling maternal and zygotic gene functions in model organisms like sea urchin, zebrafish, and frogs. Morpholinos offer a straightforward method to study gene function with the caveat of employing careful controls to validate results. This approach has broadened our understanding of developmental biology and genetic regulation during embryogenesis (Heasman, 2002).

Pharmacological Interests and Diverse Applications Morpholine and its derivatives exhibit a wide range of pharmacological activities. Their presence in various compounds has been associated with significant pharmacophoric activities, making them subjects of extensive research for drug development. Morpholine derivatives are explored for their potential in treating diseases and in pharmacological innovations, highlighting the compound's versatility in drug design and medicinal chemistry (Asif & Imran, 2019).

Photocatalytic Degradation of Pollutants The application of morpholine in environmental science, specifically in the photocatalytic degradation of pollutants, has been documented. Morpholine, among other compounds, was studied for its degradation pathways and by-products when treated under photocatalytic conditions. This research provides insights into the potential use of morpholine in environmental remediation efforts, especially in water treatment technologies (Pichat, 1997).

Antioxidant Activity Analysis The study of antioxidants in food engineering, medicine, and pharmacy has recognized the importance of methods for determining antioxidant activity. Although not directly linked to 1-(Morpholin-3-yl)propan-2-ol, the comprehensive review on antioxidant activity determination methods underscores the broader scientific interest in compounds capable of acting as antioxidants. This field of study is crucial for identifying new antioxidants that can contribute to health and disease prevention (Munteanu & Apetrei, 2021).

Biomedical Field Applications Phosphorus-containing polymers, including those related to morpholine structures, have garnered attention for their biocompatibility and potential in drug delivery, dentistry, and regenerative medicine. The presence of the morpholine moiety in these materials underscores its importance in developing new biomedical applications (Monge et al., 2011).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H300, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-morpholin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(9)4-7-5-10-3-2-8-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMQGAVIVAZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1COCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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